N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(4-methylphenyl)methylamino]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-10-4-6-11(7-5-10)8-13-9-12(15)14(2)3/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
RFBGBYRSCPNEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Method :
- The nitrile intermediate is hydrolyzed using a mineral acid mixture (e.g., sulfuric acid and hydrochloric acid) in water at 90–105°C for 36 hours.
- The resulting 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is isolated by adjusting the pH to 3.8–4.2 and drying.
| Parameter | Specification |
|---|---|
| Acid | H₂SO₄ + HCl mixture |
| Solvent | Water |
| Temperature | 90–105°C |
| Reaction Time | 36 hours |
Halogenation and Amination to Form Zolpidem
Method :
- The acetic acid derivative is treated with phosphorous oxychloride (POCl₃) in a solvent mixture (e.g., methylene dichloride/toluene) at 40–45°C for 26–28 hours to form the acid chloride.
- The intermediate is then condensed with 40% aqueous dimethylamine at 15–20°C for 60 minutes, yielding N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide (Zolpidem).
| Step | Specification |
|---|---|
| Halogenating Agent | POCl₃ |
| Solvent | CH₂Cl₂/toluene |
| Amination Temperature | 15–20°C |
Salt Formation with Tartaric Acid
Method :
- Zolpidem is dissolved in methanol and reacted with L-tartaric acid under nitrogen at 24–26°C for 4 hours.
- The resulting Zolpidem tartrate is crystallized at 0–5°C and dried under vacuum.
| Parameter | Specification |
|---|---|
| Solvent | Methanol |
| Acid | L-Tartaric acid |
| Crystallization Temp | 0–5°C |
Comparative Analysis of Methods
Research Outcomes and Industrial Relevance
- The patented processes emphasize economical and scalable routes for Zolpidem synthesis, achieving >99% purity.
- In-situ halogenation-amination avoids isolation of reactive intermediates, reducing production costs.
- Alternative approaches, such as quaternary ammonium salt formation with methyl iodide, demonstrate flexibility in pathway design.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Features of N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide:
- Core : Acetamide backbone with N,N-dimethyl substitution.
- Side Chain: (4-Methylphenyl)methylamino group.
Comparative Analysis:
a) 2-Azido-N-(4-methylphenyl)acetamide ()
- Structure: Shares the N-(4-methylphenyl) group but replaces the dimethylamino and methylbenzylamino moieties with an azido (-N₃) group.
b) N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide ()
- Structure: Contains a thiophene-hydrazone hybrid side chain instead of the methylbenzylamino group.
c) Compounds 6(a–c) ()
- Structure: Feature hydroxyacetamide (ZBG), phthalimide (capping group), and aminoacetamide (linker) moieties.
HDAC8 Inhibition ():
- This compound: No direct HDAC8 data, but analogs like compounds 6(a–c) show IC₅₀ values in the low micromolar range due to hydroxyacetamide-Zn²⁺ interactions.
- Comparison : Compounds with phthalimide capping groups (e.g., 6a) exhibit superior binding affinity (-9.2 kcal/mol) compared to simpler acetamides, suggesting that structural complexity enhances target engagement .
Physicochemical Properties
- Key Trends :
- Lipophilicity (logP) correlates with aromatic substituents (e.g., p-tolyl increases logP).
- Polar groups (e.g., sulfonamide in ) reduce logP, enhancing solubility .
Biological Activity
N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide, also known as a derivative of acetamide, has garnered attention in the scientific community for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group and a 4-methylphenyl moiety, which contribute to its unique pharmacological properties. Its molecular formula is CHNO, with a molecular weight of approximately 191.27 g/mol. The presence of the dimethylamino group enhances its solubility and bioavailability.
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. It demonstrated cytotoxic effects in various cancer cell lines, notably in breast cancer (MCF-7) and lung cancer (A549) cells. The IC values for these cell lines were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 6.8 |
In these studies, the mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
3. Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes associated with disease progression. For instance, it showed promising results in inhibiting the enzyme ADAMTS7, which is linked to atherosclerosis.
| Enzyme | IC (nM) |
|---|---|
| ADAMTS7 | 50 ± 20 |
| ADAMTS5 | 110 ± 40 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Protein Binding : The sulfonamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
- Cellular Pathway Interference : The compound may disrupt cellular signaling pathways, leading to altered cell proliferation and survival rates.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells revealed that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure. The analysis showed an increase in apoptotic markers, confirming its role as an anticancer agent.
Case Study 2: Antimicrobial Activity
In a separate investigation focusing on antimicrobial effects, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Dimethyl-2-{[(4-methylphenyl)methyl]amino}acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via reductive amination between 2-amino-N,N-dimethylacetamide and 4-methylbenzyl chloride. Optimize yield by using sodium borohydride (NaBH₄) as a reducing agent in ethanol at pH 8–9, with a molar ratio of 1:1.2 (amine:aldehyde). Elevated temperatures (50–60°C) improve reaction rates, but prolonged heating may degrade sensitive functional groups .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm the presence of the dimethylamino group (δ 2.2–2.4 ppm for CH₃), acetamide carbonyl (δ ~170 ppm), and aromatic protons (δ 6.8–7.2 ppm) .
- Infrared Spectroscopy (IR) : Validate the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- HPLC : Use a C18 column with a methanol-water gradient (70:30) to assess purity (>95%) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Conduct disc diffusion assays against Staphylococcus aureus and Escherichia coli at concentrations of 10–100 µg/mL, comparing inhibition zones to standard antibiotics .
- Cytotoxicity : Use the MTT assay on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination after 48-hour exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration, and incubation time) .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to rule out enantiomer-specific activity differences .
- Bioavailability Testing : Compare in vitro activity with pharmacokinetic data (e.g., plasma protein binding, metabolic stability) to assess translational relevance .
Q. What computational strategies are effective for predicting biological targets and optimizing binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the 4-methylphenyl group .
- QSAR Modeling : Develop 2D-QSAR models using descriptors like logP and polar surface area to correlate structural features with antimicrobial activity .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Functional Group Modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -Cl) to enhance receptor binding. Introduce heterocycles (e.g., pyridine) to improve solubility .
- Bioisosteric Replacement : Substitute the dimethylamino group with a piperazine ring to modulate pharmacokinetic properties .
Q. What analytical methods are recommended for assessing stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS. The acetamide group is prone to hydrolysis under acidic conditions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests suitability for oral formulations) .
Q. How can researchers investigate metabolic pathways and potential toxicity?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS. Look for N-demethylation or oxidation of the methylphenyl group .
- Genotoxicity Screening : Perform Ames tests using Salmonella typhimurium strains TA98 and TA100 to assess mutagenic potential .
Q. What crystallographic techniques are suitable for determining the compound’s three-dimensional structure?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
